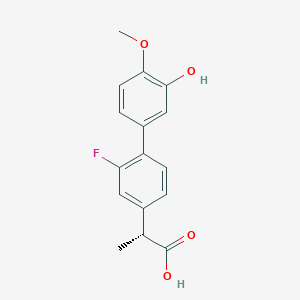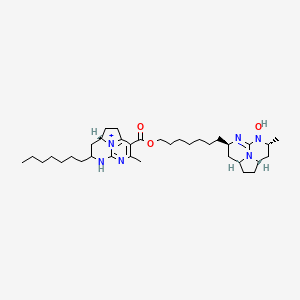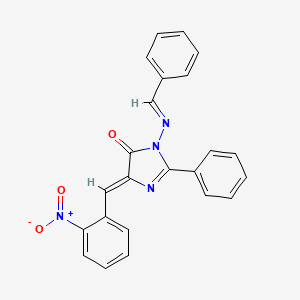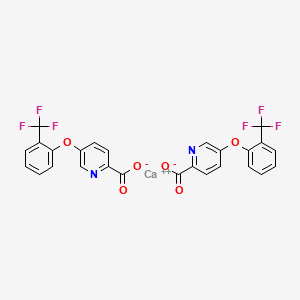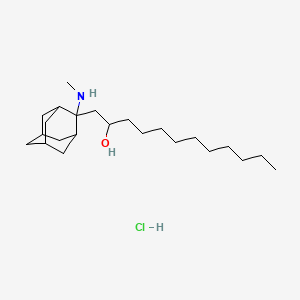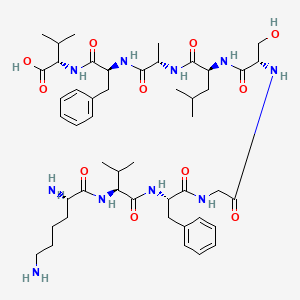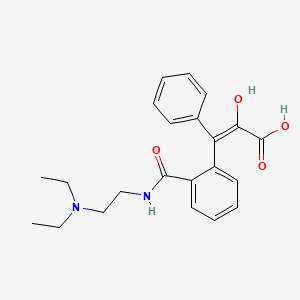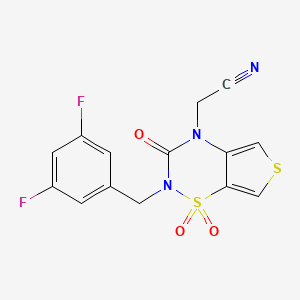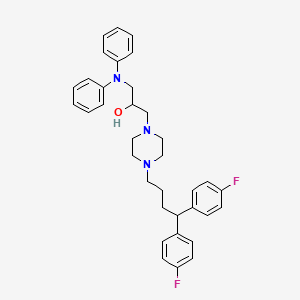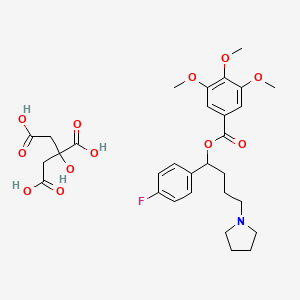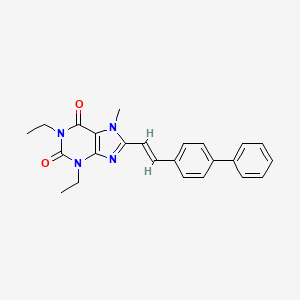
Glycopyrronium, threo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycopyrronium, threo- is a quaternary ammonium compound known for its anticholinergic properties. It is a racemic mixture of two enantiomers and is widely used in medical applications, particularly for its ability to inhibit muscarinic receptors. This compound is commonly employed to treat conditions such as chronic obstructive pulmonary disease (COPD), hyperhidrosis, and excessive drooling associated with neurological disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of glycopyrronium, threo- typically involves the reaction of tropic acid with pyrrolidine. The process includes several steps:
Esterification: Tropic acid is esterified with methanol in the presence of a strong acid catalyst like sulfuric acid.
Amidation: The resulting methyl tropate is then reacted with pyrrolidine to form the corresponding amide.
Quaternization: The amide is quaternized using methyl iodide to produce glycopyrronium, threo-.
Industrial Production Methods
Industrial production of glycopyrronium, threo- follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Glycopyrronium, threo- undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, converting the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions are common, where the quaternary ammonium group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ammonium compounds.
Applications De Recherche Scientifique
Glycopyrronium, threo- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving muscarinic receptors and their role in various physiological processes.
Medicine: Extensively used in the treatment of COPD, hyperhidrosis, and as an adjunct in anesthesia to reduce secretions.
Industry: Utilized in the formulation of pharmaceuticals and in the development of new therapeutic agents
Mécanisme D'action
Glycopyrronium, threo- exerts its effects by competitively inhibiting muscarinic receptors, thereby blocking the action of acetylcholine. This inhibition reduces secretions in the respiratory tract, gastrointestinal tract, and other glands. The compound primarily targets M3 muscarinic receptors, which are responsible for smooth muscle contraction and glandular secretion .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tiotropium: Another anticholinergic agent used for COPD, but with a longer duration of action.
Ipratropium: Similar in function but less potent and with a shorter duration of action.
Atropine: A non-selective muscarinic antagonist with broader applications but more side effects.
Uniqueness
Glycopyrronium, threo- is unique due to its balanced efficacy and safety profile. It offers a wider therapeutic window compared to tiotropium and ipratropium, making it a preferred choice for long-term management of COPD and other conditions requiring anticholinergic therapy .
Propriétés
Numéro CAS |
202185-74-8 |
|---|---|
Formule moléculaire |
C19H28NO3+ |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
[(3R)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C19H28NO3/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3/q+1/t17-,19+/m1/s1 |
Clé InChI |
ANGKOCUUWGHLCE-MJGOQNOKSA-N |
SMILES isomérique |
C[N+]1(CC[C@H](C1)OC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C |
SMILES canonique |
C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


